3-Bromo-6-chloro-2-(trifluoromethyl)pyridine

概要

説明

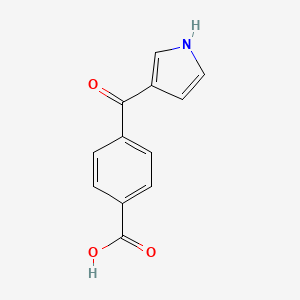

“3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1227563-63-4 . It has a molecular weight of 260.44 and its IUPAC name is this compound . It is a white to yellow solid .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been studied . The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Molecular Structure Analysis

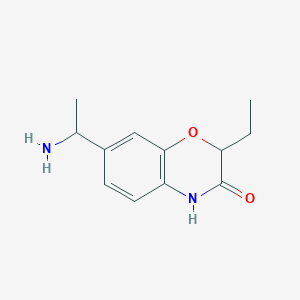

The molecular structure of “this compound” can be represented by the linear formula: C6H2BrClF3N . Its InChI Code is 1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H .

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 260.44 . The compound should be stored at a temperature between 2-8°C .

科学的研究の応用

Synthesis and Functionalization

3-Bromo-6-chloro-2-(trifluoromethyl)pyridine serves as a versatile precursor in the synthesis of various carboxylic acids through regioexhaustive functionalization, demonstrating its utility in organic synthesis for creating complex molecules. This compound and its derivatives have been selectively deprotonated and carboxylated, showcasing its applicability in generating targeted chemical structures for further research and development. Notably, the conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids exemplifies the compound's flexibility in synthetic chemistry (Cottet et al., 2004).

Spectroscopic and Density Functional Theory Studies

Extensive spectroscopic and computational studies on derivatives of this compound have been conducted to understand their structural and electronic properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, combined with density functional theory (DFT), have been employed to analyze the molecular structure, vibrational frequencies, and chemical shifts. These studies provide insights into the non-linear optical properties and interaction with biomolecules, such as DNA, thereby highlighting the compound's potential in biomedical research and material science (Vural & Kara, 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of functionalized pyridines demonstrates the efficiency of using this compound and its derivatives in modern organic synthesis. This approach has led to the creation of highly substituted pyridine derivatives, showing the compound's role in accelerating chemical synthesis and enhancing the diversity of synthetic pathways available for creating complex heterocyclic structures (Linder et al., 2011).

Antimicrobial Activities and DNA Interaction

Studies on derivatives of this compound have revealed antimicrobial activities, providing a foundation for developing new antimicrobial agents. Investigations into the interaction with DNA offer promising avenues for the design of drugs with specific mechanisms of action, further emphasizing the compound's potential in pharmaceutical research and drug development (Evecen et al., 2017).

作用機序

Mode of Action

The interaction of 3-BCFMP with its targets remains an area of ongoing research. Nevertheless, we can infer that the trifluoromethyl group (CF₃) and the pyridine ring play crucial roles. The CF₃ group enhances lipophilicity and metabolic stability, while the pyridine structure contributes to its bioactivity

Safety and Hazards

The safety information for “3-Bromo-6-chloro-2-(trifluoromethyl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

将来の方向性

特性

IUPAC Name |

3-bromo-6-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYJYRSSHPLAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858621 | |

| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-63-4 | |

| Record name | 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)